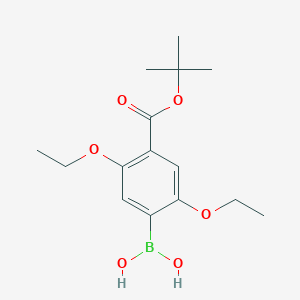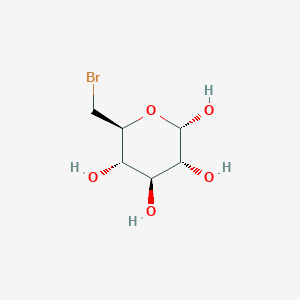![molecular formula C15H19N3O3 B13356468 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethoxy)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core linked to a cyano-substituted butyl group through an oxoethoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethoxy)benzamide typically involves multiple steps:
Formation of the Cyano-Substituted Butyl Group: This step involves the reaction of 3-methylbutan-2-amine with cyanogen bromide to form 2-cyano-3-methylbutan-2-ylamine.
Coupling with Benzamide: The cyano-substituted butylamine is then coupled with 4-hydroxybenzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Oxoethoxy Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-(2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)benzoate
- N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Uniqueness
4-(2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethoxy)benzamide is unique due to its specific oxoethoxy linkage, which imparts distinct chemical and physical properties compared to similar compounds. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C15H19N3O3 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)15(3,9-16)18-13(19)8-21-12-6-4-11(5-7-12)14(17)20/h4-7,10H,8H2,1-3H3,(H2,17,20)(H,18,19) |
Clave InChI |
WTDIDCQCBDAJDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)


![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)

![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)

![(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13356463.png)
